REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH3:14])[C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH3:14])[C:5]([O:12][CH3:13])=[C:6]([CH2:7][OH:8])[CH:11]=1 |f:1.2|
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Name
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|
Quantity
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2.26 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=C(C(=O)OC)C1)OC)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
26.1 mL
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Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 1 h the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was quenched by a few drops of methanol (until no bubbling
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Type
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ADDITION
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Details
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followed by addition of excess saturated sodium potassium tartarate (2 mL)
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Type
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STIRRING
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Details
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The reaction was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
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Details
|
the organic layer washed with brine (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 2.0 g (quant)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=C(C1)CO)OC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |